Product packaging for 6-Chloro-1H-benzo[d]imidazol-7-amine(Cat. No.:)

6-Chloro-1H-benzo[d]imidazol-7-amine

Cat. No.: B13007559
M. Wt: 167.59 g/mol
InChI Key: LRXVUDBRSQYDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-1H-benzo[d]imidazol-7-amine is a benzimidazole derivative serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. As a molecular building block, its structure—featuring both an amine group and a chloro substituent on the benzimidazole core—makes it a valuable precursor for the synthesis of more complex molecules. This compound is primarily used in research and development laboratories for constructing pharmacologically active compounds, such as kinase inhibitors or GPCR ligands. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical to explore structure-activity relationships and develop novel substances for scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B13007559 6-Chloro-1H-benzo[d]imidazol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11)

InChI Key

LRXVUDBRSQYDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1h Benzo D Imidazol 7 Amine and Its Analogs

Established Cyclization Reactions for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole ring system is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over decades of research. These approaches primarily involve the cyclization of ortho-disubstituted benzene (B151609) derivatives.

Condensation of o-Phenylenediamine (B120857) Derivatives with Carbonyl Compounds

One of the most fundamental and widely employed methods for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene derivative) and a carbonyl compound. derpharmachemica.com This reaction can be performed with various carbonyl sources, including aldehydes, carboxylic acids, or their derivatives. nih.govacs.org The reaction with aldehydes, in the presence of an oxidizing agent, is a common route to produce 2-substituted benzimidazoles.

A pertinent example is the synthesis of 6-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole, an analog of the target compound. This is achieved by reacting 4-chloro-o-phenylenediamine with 4-chlorobenzaldehyde. The condensation is facilitated by an oxidizing agent like sodium metabisulfite (B1197395) to yield the final benzimidazole product. nih.gov This method highlights how the substituents on the final benzimidazole ring are determined by the choice of the starting o-phenylenediamine and the aldehyde.

To synthesize the target compound, 6-Chloro-1H-benzo[d]imidazol-7-amine, this method would theoretically require a 3-chloro-1,2,6-triaminobenzene as the starting diamine, which is a complex and less common precursor. A more practical approach involves using a precursor with a nitro group that can be later converted to the amine.

Table 1: Synthesis of a 6-Chloro-benzimidazole Analog via Condensation Data derived from a representative synthesis of a similar compound. nih.gov

Reactant 1Reactant 2Oxidizing AgentMethodReaction TimeYield
4-chloro-o-phenylenediamine4-chlorobenzaldehydeSodium metabisulfiteMicrowave Irradiation10-15 min7-22% higher than conventional

Ring-Closure Approaches from Substituted Anilines

For instance, the synthesis of nitro-substituted benzimidazoles can be achieved by reacting a 2-(substituted-amino)-nitroaniline with the hydrochloride salt of an imino ether. wikipedia.org This method is particularly effective for preparing 4-, 5-, 6-, or 7-nitrobenzimidazoles, which are key intermediates. wikipedia.org The nitro group can then be chemically reduced to an amino group in a subsequent step. A plausible pathway to the target compound, this compound, would likely start from a precursor such as 4-chloro-2,6-dinitroaniline. This precursor would undergo a sequence of reactions:

Selective Reduction: One nitro group is selectively reduced to an amine, forming a substituted 2-amino-nitroaniline.

Cyclization: The resulting o-nitro-diamine is cyclized with a one-carbon source like formic acid or its equivalent to form the benzimidazole ring.

Final Reduction: The remaining nitro group at the 7-position is reduced to the desired amine.

This multi-step pathway, involving the strategic reduction of nitro groups, is a powerful method for controlling the final substitution pattern on the benzimidazole ring. acs.org An analogous synthesis has been reported for 7-Amino-6-chloro-1-(dimethylamino)-2-methyl-5-trifluoromethylbenzimidazole, which begins with the cyclization of N2-(dimethylamino)-4-chloro-3-nitro-5-trifluoromethyl-1,2-phenylenediamine, followed by hydrogenation to form the 7-amino group. prepchem.com

Optimized Synthesis Protocols and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on improving reaction efficiency, reducing waste, and employing environmentally benign techniques. These principles have been extensively applied to benzimidazole synthesis.

Catalytic Strategies in Benzimidazole Ring Assembly

The use of catalysts is crucial for optimizing benzimidazole synthesis, often leading to milder reaction conditions, shorter reaction times, and higher yields. A wide array of catalytic systems has been developed.

Metal-Based Catalysts: Transition metal catalysts, particularly those based on copper (Cu), are effective for facilitating ring-closure reactions. For example, CuI can catalyze the intramolecular cyclization of o-haloarylamidines. google.com Nanoparticle catalysts, such as those made of zinc oxide (ZnO) or cobalt-iron oxide (Co@Fe2O4), have also been employed for the condensation of o-phenylenediamines with aldehydes, offering advantages like high efficiency and catalyst recyclability.

Acid Catalysts: Both Brønsted and Lewis acids are commonly used. Chlorosulfonic acid has been used to catalyze the reaction between phenylenediamines and aldehydes under mild conditions. nih.gov Rare-earth Lewis acids, such as Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), have been shown to selectively catalyze condensation reactions, with the catalyst's role being to activate the carbonyl group of the aldehyde. google.com

Reduction Catalysts: In multi-step syntheses involving the reduction of nitro groups, catalysts are essential. A Ni-Al alloy has been effectively used for the catalytic reduction of a cyano group to a formyl group and for nitro group reductions in related heterocyclic syntheses. nih.govacs.org

Table 2: Overview of Catalytic Systems in Benzimidazole Synthesis

Catalyst TypeSpecific Example(s)Reaction Type PromotedKey Advantages
Metal Nanoparticles ZnO, Co@Fe2O4, Au/TiO2Condensation of diamines and aldehydesHigh efficiency, catalyst recyclability, mild conditions. nih.gov
Lewis Acids Er(OTf)3, FeCl3Condensation of diamines and aldehydesHigh selectivity, activation of carbonyl groups.
Brønsted Acids Chlorosulfonic AcidCondensation of diamines and aldehydesGood to excellent yields under mild conditions. nih.gov
Heterogeneous Acids Amberlyst-15Continuous flow condensationCatalyst recyclability, process intensification.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. epa.gov

This technique has been successfully applied to the synthesis of benzimidazole derivatives. In the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the use of microwave irradiation reduced reaction times from 6–12 hours to just 10–15 minutes. nih.gov Furthermore, the yields were consistently higher with MAOS compared to conventional heating. nih.gov The efficiency of MAOS makes it a highly attractive green chemistry approach, minimizing energy consumption and enabling faster synthesis of compound libraries. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Analogs nih.gov

MethodReaction TimeYield RangeAdvantages
Conventional Heating6–12 hoursModerateStandard laboratory setup
Microwave Irradiation10–15 minutesHighDrastically reduced time, increased yields

Industrial Production Techniques and Process Optimization

Scaling up the synthesis of a chemical compound from the laboratory bench to industrial production requires a focus on process intensification, safety, cost-effectiveness, and sustainability. For benzimidazole derivatives, this involves optimizing reaction conditions and employing modern manufacturing technologies.

A key strategy for process intensification is the use of continuous flow chemistry . Instead of large-scale batch reactors, reactants are pumped through a system of tubes where the reaction occurs. This method offers superior control over reaction parameters like temperature and pressure, improves safety, and can lead to higher yields and purity. For benzimidazole synthesis, a continuous flow process has been developed using a sulfonated polystyrene resin (Amberlyst-15) as a recyclable, heterogeneous acid catalyst. This system allows for the production of benzimidazoles with high yields (90-97%) and short residence times (less than 10 minutes), demonstrating excellent potential for industrial manufacturing.

Purification is another critical aspect of industrial production. The final product must meet stringent purity specifications. Recrystallization is a common and effective method for purifying solid organic compounds. For example, a method for purifying 2-chloro-1,4-phenylenediamine, a potential precursor, involves a two-step recrystallization from toluene (B28343) to achieve a product with at least 99.5% purity that is stable for long-term storage. epa.gov Such robust purification protocols are essential for ensuring the quality and consistency of the final active pharmaceutical ingredient.

Elucidation of Chemical Transformations and Reactivity Profiles of Halogenated Benzimidazoles

Nucleophilic and Electrophilic Substitution Reactions on the Benzimidazole (B57391) Nucleus

The benzimidazole ring system, while aromatic, possesses a nuanced reactivity profile towards substitution reactions, influenced heavily by the nature and position of its substituents.

Halogen Displacement Reactions (SNAr) on the Chloro-Benzimidazole Scaffold

The chlorine atom on the benzimidazole ring is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions pivotal for introducing diverse functionalities. The reactivity of the C-Cl bond is enhanced by the fused imidazole (B134444) ring, particularly under conditions that promote the formation of a stable Meisenheimer intermediate.

Research has demonstrated that the 6-chloro substituent can undergo nucleophilic displacement with various nucleophiles. For instance, in related chloro-benzimidazole systems, reactions with amines or thiols have been successfully carried out, often requiring elevated temperatures, microwave irradiation, or the use of catalysts to proceed efficiently. The substitution of the chloro group is a key step in the synthesis of more complex benzimidazole derivatives. For example, the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives often starts with 4-chloro-o-phenylenediamine, where the chloro group is retained in the final product but could be a site for further functionalization. nih.govrsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloro-Benzimidazoles This table is illustrative and based on general reactivity patterns of chloro-benzimidazoles.

NucleophileReagent ExampleProduct TypeConditions
AmineR-NH₂6-Amino-benzimidazole derivativeHeat, Microwave, or Catalysis
ThiolR-SH6-Thio-benzimidazole derivativeCatalysis (e.g., Fe/S)
AlkoxideR-OH / Base6-Alkoxy-benzimidazole derivativeStrong Base, Heat

Functional Group Transformations at the Amine Moiety

The amino group at the 7-position of 6-Chloro-1H-benzo[d]imidazol-7-amine is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows for reactions such as alkylation, acylation, and diazotization, paving the way for a wide array of derivatives.

The synthesis of N-substituted benzimidazoles frequently involves the initial reaction of a substituted o-phenylenediamine (B120857), such as 4-chloro-o-phenylenediamine, which contains a primary amine. nih.govrsc.org This amine group is crucial for the initial cyclization to form the imidazole ring. Once the benzimidazole core is formed, the exocyclic amine (at position 7 in the target compound) can be further modified. For instance, primary amino groups on the benzimidazole scaffold can be alkylated using alkyl halides. nih.gov Acylation reactions with various benzoic acids have also been reported to form N-benzothiazolyl benzamides in related heterocyclic systems, a transformation that is also applicable to aminobenzimidazoles. nih.gov

These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.govrsc.org

Redox Chemistry of Benzimidazole Derivatives

The redox chemistry of the benzimidazole scaffold and its substituents, particularly nitro and amino groups, is integral to the synthesis of key intermediates like this compound.

Selective Reduction of Nitro Groups to Amino Functionalities

The synthesis of this compound typically proceeds from a nitro-substituted precursor, specifically 6-chloro-7-nitro-1H-benzimidazole. The selective reduction of the nitro group to an amine is a critical synthetic step. This transformation is commonly achieved using various reducing agents.

A standard method involves the condensation of 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028) with substituted aldehydes to form the benzimidazole core. nih.govrsc.org When starting with a nitro-substituted diamine, the resulting nitro-benzimidazole must be reduced. Catalytic hydrogenation using catalysts like Ni-Al alloy in the presence of formic acid is an effective method for reducing a cyano group, and similar catalytic systems (e.g., Pd/C, PtO₂) under a hydrogen atmosphere are standard for nitro group reductions. nih.govacs.org

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsNotes
H₂, Pd/CEthanol/Methanol solventStandard, high efficiency
SnCl₂·2H₂OHCl, EthanolStannous chloride is a classic reagent for this transformation
Fe / HCl or NH₄ClAqueous/Alcoholic solventCost-effective, commonly used in industrial synthesis
Na₂S₂O₄Aqueous/BiphasicSodium dithionite (B78146) offers mild reaction conditions

Oxidative Pathways Leading to N-Oxide Analogs

The formation of benzimidazole N-oxides is a significant transformation that often imparts unique biological properties to the parent molecule. However, the direct oxidation of the benzimidazole nitrogen atoms is generally not a viable synthetic route. conicet.gov.ar

Instead, benzimidazole N-oxides are typically synthesized through the cyclization of appropriately substituted o-nitroaniline precursors. conicet.gov.arrsc.org The process involves the base-mediated cyclization of an N-substituted 2,6-dinitroaniline (B188716) or the acid-catalyzed cyclization of an o-nitro-NN-dialkylaniline. conicet.gov.arrsc.org For example, reacting a 2-nitroaniline (B44862) derivative that has an electron-withdrawing group on the α-carbon adjacent to the amino group can lead to the formation of a benzimidazole N-oxide upon thermal or photochemical cyclization. conicet.gov.ar This indirect pathway is necessary because direct oxidation attempts on the benzimidazole ring often fail or lead to undesired side reactions. conicet.gov.ar

Intramolecular and Intermolecular Cyclization Reactions for Novel Architectures

Cyclization reactions are the cornerstone of synthesizing the benzimidazole core and for building more complex, fused heterocyclic systems. Both intramolecular and intermolecular strategies are employed.

The most common intermolecular cyclization is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (like 4-chloro-o-phenylenediamine) with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic or thermal conditions. nih.govacs.org The use of an oxidizing agent like sodium metabisulfite (B1197395) is common when starting with aldehydes to facilitate the cyclization and aromatization to the benzimidazole ring. nih.govnih.govacs.org

Intramolecular cyclization is also a powerful strategy. For instance, an electrochemical method has been developed for the dehydrogenative intramolecular C-H amination to synthesize 1,2-disubstituted benzimidazoles from N¹,N¹-dibenzyl-substituted o-phenylenediamines. acs.org This approach avoids the need for external transition metals and oxidants. acs.org Another mechanistic pathway involves the coordination of a nano-ZnO catalyst to facilitate the intramolecular cyclization of an intermediate formed from o-phenylenediamine and an aromatic aldehyde. nih.gov These methods highlight the ongoing development of novel, efficient, and environmentally friendly routes to benzimidazole architectures. nih.gov

Functionalization at Imidazole Nitrogen (N-1) and Aromatic Carbon Positions (C-2, C-6, C-7)

The chemical scaffold of this compound presents a versatile platform for synthetic modifications, owing to the distinct reactivity of its constituent functional groups. The imidazole nitrogen (N-1), the C-2 carbon of the imidazole ring, the electron-rich aromatic ring, and the substituents at C-6 (chloro) and C-7 (amino) offer multiple sites for functionalization. These modifications are pivotal in the development of novel compounds with tailored electronic and steric properties.

Functionalization at Imidazole Nitrogen (N-1)

The N-1 position of the benzimidazole ring is a primary site for alkylation and arylation reactions. These modifications are crucial as they can significantly influence the biological activity of the resulting derivatives.

N-Alkylation: The alkylation of the N-1 position of benzimidazoles is a well-established transformation, typically achieved by reacting the benzimidazole core with alkyl halides in the presence of a base. snnu.edu.cnbyjus.com For instance, N-substituted 6-chloro-1H-benzimidazole derivatives have been synthesized by reacting the parent 6-substituted 1H-benzimidazole with various substituted halides using potassium carbonate as the base. snnu.edu.cnnih.gov This reaction can be performed using conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. snnu.edu.cnnih.gov

In a study focused on the synthesis of potential HIV and YFV inhibitors, N-1 alkylated benzimidazole derivatives were synthesized. nih.gov This highlights the importance of the N-1 position for modulating biological activity. The general approach involves the reaction of the benzimidazole with an appropriate alkylating agent, leading to the desired N-1 substituted product. While direct examples for this compound are not extensively documented, the principles of N-alkylation are broadly applicable. For example, the alkylation of 7-azaindazoles at the N-7 position has been reported to proceed under mild conditions using alkyl halides in butanone, without the need for strong bases. researchgate.netresearchgate.net

Starting MaterialReagentConditionsProductYieldReference
6-substituted 1H-benzimidazoleSubstituted halidesK₂CO₃, Conventional heating or MicrowaveN-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives40-99% (Microwave) snnu.edu.cnnih.gov
7-AzaindazoleAlkyl halidesButanone, Mild conditionsN-7 alkylated 7-azaindazolesNot specified researchgate.netresearchgate.net

Functionalization at Aromatic Carbon Positions (C-2, C-6, C-7)

The aromatic core of this compound offers multiple avenues for functionalization, with the C-2, C-6, and C-7 positions being of particular interest.

C-2 Functionalization: The C-2 position of the benzimidazole ring is readily functionalized, most commonly through condensation reactions. The synthesis of 2-aryl-substituted benzimidazoles is often achieved by the condensation of an o-phenylenediamine derivative with an aromatic aldehyde. snnu.edu.cnnih.gov Sodium metabisulfite is an effective catalyst for this transformation. snnu.edu.cnnih.gov This method has been used to synthesize a variety of 2,6-disubstituted 1H-benzimidazole derivatives with good to excellent yields. nih.gov

Another approach for C-2 functionalization is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of 2-halogen-substituted benzimidazoles with boronic acids has been reported. preprints.org

Starting MaterialReagentConditionsProductYieldReference
Benzene-1,2-diamine derivativesSubstituted aromatic aldehydesNa₂S₂O₅, Conventional heating or Microwave2,6-disubstituted 1H-benzimidazole derivatives75-99% nih.gov
2-Iodobenzimidazole(Hetero)aryl boronic acidsPdCl₂(SPhos), K₂CO₃, DMF, Microwave2-(Hetero)arylbenzimidazolesNot specified preprints.org

C-6 Functionalization (Chloro Group): The chloro substituent at the C-6 position is a key handle for introducing further molecular diversity, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It can be employed to replace the chloro group with a variety of amino moieties. The synthesis of 6-arylaminoflavones via the Buchwald-Hartwig cross-coupling reaction has been demonstrated to be an efficient method for functionalizing a flavone (B191248) core. mdpi.comwikipedia.org This methodology is, in principle, applicable to this compound for the synthesis of 6-amino-substituted derivatives.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl chloride with a boronic acid derivative in the presence of a palladium catalyst. This method has been successfully applied to unprotected, nitrogen-rich heterocycles, including chloro-substituted indoles and indazoles, under mild conditions. nih.gov The synthesis of 6-aryl-substituted benzimidazoles can be envisioned through this route.

C-7 Functionalization (Amino Group): The amino group at the C-7 position is a versatile functional group that can undergo a range of chemical transformations.

N-Acylation: The amino group can be readily acylated to form amides using acyl chlorides or anhydrides. This reaction can be used to introduce a wide variety of substituents and is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Diazotization and Sandmeyer Reaction: The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate. nih.govnih.govpku.edu.cnyoutube.com The diazonium salt can then undergo a variety of transformations, collectively known as Sandmeyer reactions, to introduce a range of substituents at the C-7 position. nih.govnih.govpku.edu.cnyoutube.com For example, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively. nih.govnih.gov This provides a powerful tool for the synthesis of a diverse library of 7-substituted benzimidazole derivatives.

Starting Material (Aryl Amine)Reaction TypeReagentProductReference
Aryl Diazonium SaltSandmeyer (Chlorination)CuClAryl Chloride nih.govnih.gov
Aryl Diazonium SaltSandmeyer (Bromination)CuBrAryl Bromide nih.govnih.gov
Aryl Diazonium SaltSandmeyer (Cyanation)CuCNAryl Cyanide nih.govnih.gov
Aryl ChlorideBuchwald-Hartwig AminationAmine, Pd catalyst, Ligand, BaseAryl Amine mdpi.comwikipedia.org
Aryl ChlorideSuzuki-Miyaura CouplingBoronic acid, Pd catalyst, BaseAryl-Aryl nih.gov

Strategic Derivatization and Scaffold Modification of 6 Chloro 1h Benzo D Imidazol 7 Amine

N-Alkylation and Acylation Strategies on the Benzimidazole (B57391) Ring

The nitrogen atoms of the benzimidazole ring offer reactive sites for alkylation and acylation, allowing for significant structural modifications. The N-alkylation of the benzimidazole core is a fundamental strategy to enhance properties such as lipophilicity, which can be crucial for the molecule's interactions in biological systems. nih.govacs.org

Research on related 6-chloro-1H-benzimidazole structures has demonstrated effective N-alkylation through reaction with various substituted halides in the presence of a base like potassium carbonate. nih.gov Microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and improve yields by up to 22% compared to conventional heating. nih.gov A range of alkylating agents can be employed, including simple alkyl bromides and more complex functionalized halides. nih.gov For N-methylation, dimethyl carbonate (DMC) serves as an effective reagent, typically requiring higher temperatures (around 140 °C) to proceed. nih.gov The general approach for N-alkylation involves the deprotonation of the benzimidazole N-H group by a base, followed by nucleophilic attack on the alkylating agent. researchgate.net Common bases used for generating the benzimidazolate anion include sodium hydride (NaH) and various carbonates like K₂CO₃, Cs₂CO₃, or Na₂CO₃. researchgate.net

The success of these reactions is confirmed by spectral analyses. The disappearance of the N-H proton signal in ¹H NMR spectra (typically found in the downfield region around δ 12.7-12.9 ppm) and the appearance of new signals corresponding to the protons of the introduced alkyl group are clear indicators of successful N-alkylation. nih.govacs.org Similarly, FTIR spectroscopy shows the disappearance of the N-H stretching vibration and the appearance of sp³ C-H stretching frequencies below 3000 cm⁻¹. nih.govacs.org

Benzimidazole PrecursorAlkylating AgentReaction ConditionsYieldReference
6-chloro-1H-benzimidazole derivativesSubstituted halidesK₂CO₃, Microwave40-99% nih.gov
2-(substituted phenyl)-1H-benzimidazoleDimethyl carbonate (DMC)Reflux at 140 °CVariable nih.gov
2-(substituted phenyl)-1H-benzimidazoleC3-C7 alkyl bromideNa₂CO₃, DMSO, Room Temp.Variable nih.gov
BenzimidazoleAlkyl halidesAlkaline water-SDS systemHigh researchgate.net

Design and Synthesis of Hybrid Molecular Architectures

Conjugation with Other Heterocyclic Systems

Creating hybrid molecules by conjugating the chloro-benzimidazole scaffold with other heterocyclic systems is a prominent strategy to generate novel chemical entities. This approach combines the structural features of different rings, potentially leading to unique properties.

One notable example is the synthesis of benzimidazole-thiadiazole hybrids. scielo.br This multi-step synthesis begins with 4-chloro-o-phenylenediamine, which is a precursor to the 5-chloro-1H-benzimidazole ring. The process involves reacting this precursor to form an intermediate which is then converted to a hydrazide. This hydrazide is treated with an appropriate isothiocyanate to produce a thiosemicarbazide (B42300) derivative. The final cyclization step, accomplished by stirring the thiosemicarbazide in cold sulfuric acid, yields the target N-substituted-5-(4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)1,3,4-thiadiazole-2-amine. scielo.br

Another synthetic route demonstrates the conjugation of a benzimidazole with a benzothiazole (B30560) system. The synthesis of 2-((6-Chloro-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide was achieved by reacting 4-chlorobenzene-1,2-diamine (B165680) with a substituted benzothiazole precursor in dimethyl sulfoxide (B87167) (DMSO) at 120 °C for 15 hours. nih.gov This reaction builds the 6-chloro-1H-benzimidazole ring directly onto the pre-formed benzothiazole moiety. nih.gov

Target Hybrid SystemKey PrecursorConjugated HeterocycleKey Reagents/ConditionsReference
Benzimidazole-Thiadiazole4-chloro-o-phenylenediamine1,3,4-Thiadiazole (B1197879)Isothiocyanate, H₂SO₄ (cyclization) scielo.br
Benzimidazole-Benzothiazole4-chlorobenzene-1,2-diamineBenzothiazoleDMSO, 120 °C nih.gov

Synthesis of Bis-Benzimidazole Compounds

Bis-benzimidazoles are molecules containing two benzimidazole units, often connected by a linker. The synthesis of these compounds typically involves the condensation of o-phenylenediamine (B120857) derivatives with reagents that can react with two diamine molecules.

A general and effective method for preparing bis-benzimidazoles is the reaction of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent under acidic conditions. mdpi.com For instance, refluxing an o-phenylenediamine with thiodiacetic acid in 4 M hydrochloric acid leads to the formation of a bis-benzimidazole linked by a thioether bridge. mdpi.com Another established method involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) in ethanol. nih.govacs.org This approach facilitates the formation of two benzimidazole rings linked through a central aromatic or aliphatic group derived from the aldehyde.

While specific syntheses starting directly from 6-Chloro-1H-benzo[d]imidazol-7-amine are not detailed in the reviewed literature, these established methodologies are readily applicable. By employing 4-chloro-1,2-phenylenediamine as the starting material, the synthesis of symmetric or unsymmetric bis-benzimidazoles containing the 6-chloro substitution pattern can be achieved.

Formation of Mannich and Schiff Base Derivatives

The presence of a primary amine on the this compound ring system provides a reactive handle for the synthesis of Schiff bases and Mannich bases.

Schiff Bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. Research on the closely related isomer, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline (B41778), demonstrates that its primary aniline group readily reacts with various aromatic aldehydes to form the corresponding Schiff base derivatives (imines). researchgate.net This reaction typically involves heating the reactants in a suitable solvent.

Mannich Bases are β-amino-ketones (or in this case, β-amino-methylated heterocycles) formed via the aminomethylation of an acidic proton located on a substrate. The Mannich reaction is a three-component condensation involving a substrate with an active hydrogen (like the N-H of the benzimidazole ring), formaldehyde (B43269), and a primary or secondary amine. nih.govchitkara.edu.in Studies have shown the synthesis of new Mannich bases by reacting 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline with formaldehyde and various secondary amines. researchgate.net The reaction proceeds by forming an electrophilic iminium ion from formaldehyde and the secondary amine, which then attacks the nucleophilic benzimidazole nitrogen. Microwave irradiation has been successfully used to facilitate Mannich base synthesis, often requiring just a few minutes of reaction time. impactfactor.org

Derivative TypePrecursorReagentsResulting MoietyReference
Schiff Base2-(5-chloro-1H-benzo[d]imidazol-2-yl) anilineAromatic aldehydes (e.g., 4-chlorobenzaldehyde)-N=CH-Ar researchgate.net
Mannich Base2-(5-chloro-1H-benzo[d]imidazol-2-yl) anilineFormaldehyde, Secondary amines (e.g., morpholine)-N-CH₂-NR₂ researchgate.net

Introduction of Phosphorus-Containing Moieties (e.g., Phosphonates)

The incorporation of phosphorus-containing groups, particularly phosphonates, onto the benzimidazole scaffold is a synthetic strategy used to create organophosphorus compounds. tandfonline.com These modifications can be achieved through several routes.

One effective method involves the reaction of a halogenated benzimidazole, such as 2-chloro-1H-benzo[d]imidazole, with phosphorus nucleophiles. ekb.eg For example, reaction with Wittig-Horner reagents (phosphonyl carbanions) allows for the direct attachment of a phosphonate (B1237965) group to the C2 position of the benzimidazole ring. ekb.eg

The Michaelis-Arbuzov reaction is another key strategy. This reaction involves treating 2-chloro-1H-benzo[d]imidazole with trialkyl phosphites, which results in the formation of dialkyl imidazol-2-ylphosphonates. ekb.eg The same products can also be obtained by reacting the chloro-benzimidazole with dialkyl phosphites in the presence of a base. ekb.eg

Furthermore, a multicomponent, one-pot reaction has been developed to synthesize (dihydro-1H-benzo[d]imidazole)phosphonate compounds. This catalyst-free procedure involves the reaction of a benzimidazole, diethyl chlorophosphate, and an aliphatic amine, offering a straightforward route to these derivatives. tandfonline.com

Benzimidazole PrecursorPhosphorus ReagentReaction TypeResulting StructureReference
2-chloro-1H-benzo[d]imidazoleWittig-Horner reagentsNucleophilic SubstitutionC2-linked phosphonates ekb.eg
2-chloro-1H-benzo[d]imidazoleTrialkyl phosphitesMichaelis-ArbuzovN-linked phosphonates ekb.eg
BenzimidazoleDiethyl chlorophosphate, Aliphatic amineMulticomponent Reaction(dihydro-1H-benzo[d]imidazole)phosphonate tandfonline.com

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazolidine (B150603), Thiadiazole)

The derivatization of the chloro-aminobenzimidazole scaffold can be extended to the synthesis of fused or appended sulfur-containing heterocyclic rings like thiazolidine and thiadiazole.

Thiazolidine derivatives , specifically thiazolidin-4-ones, are commonly synthesized from Schiff base intermediates. researchgate.net In a key study, Schiff bases derived from 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline were successfully converted into thiazolidin-4-one derivatives. researchgate.net The reaction involves a cyclocondensation of the imine (C=N) bond of the Schiff base with a mercapto-acid, such as thioglycolic acid (mercaptoacetic acid), to form the five-membered thiazolidinone ring. researchgate.net

Thiadiazole derivatives can be synthesized from benzimidazole precursors through several pathways. One route, starting from a 5-chloro-1H-benzimidazole hydrazide intermediate, involves reaction with an isothiocyanate followed by acid-catalyzed cyclization to form a 1,3,4-thiadiazole ring. scielo.br An alternative method involves the reaction of a key hydrazide intermediate with carbon disulfide in an alkaline solution of ethanol. ekb.eg This mixture is refluxed to induce cyclization, and subsequent acidification yields the desired thiadiazole derivative. ekb.eg

Target HeterocycleKey IntermediatePrimary ReagentReaction TypeReference
Thiazolidin-4-oneSchiff BaseThioglycolic acidCyclocondensation researchgate.net
1,3,4-ThiadiazoleThiosemicarbazideH₂SO₄Dehydrative Cyclization scielo.br
ThiadiazoleHydrazideCarbon disulfide, KOHCyclization ekb.eg

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Methodologies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict optimized molecular geometries, vibrational frequencies, and other ground-state properties. For the broader class of benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), have been successfully applied to determine stable molecular structures. irjweb.comnih.govresearchgate.net These studies form a basis for understanding how the introduction of chloro and amino groups at the 6- and 7-positions would influence the geometric parameters of the benzimidazole core. The calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap

Table 1: Conceptual DFT-Based Reactivity Descriptors This table is a conceptual representation. Specific values for 6-Chloro-1H-benzo[d]imidazol-7-amine are not available in the cited literature but would be calculated in a dedicated study.

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(ELUMO + EHOMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. It provides a detailed picture of the electron density distribution in atomic and bonding orbitals. For related benzimidazole systems, NBO analysis has been used to quantify the stability arising from interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.net For this compound, NBO calculations would be instrumental in detailing the intramolecular charge transfer and the stabilizing effects of hydrogen bonds involving the amino and imidazole (B134444) groups. researchgate.netacs.org

Prediction of Acid-Base Properties (pKa) and Reactivity Descriptors

The acid-base dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and interaction with biological targets under physiological conditions. While experimental determination is standard, computational methods can provide reliable predictions. For a related isomer, 6-Chloro-1H-benzo[d]imidazol-2-amine, a predicted pKa value of 10.16 has been reported, indicating its basic character. guidechem.com A similar computational study for this compound would be necessary to determine its specific pKa values, which would be influenced by the unique electronic environment created by the 6-chloro and 7-amino substitutions. Global reactivity descriptors derived from FMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, further quantify the molecule's reactivity profile (as shown conceptually in Table 1). irjweb.com

In Silico Studies for Molecular Recognition and Ligand-Target Interactions

In silico techniques, particularly molecular docking, are essential in modern drug discovery for predicting how a small molecule (ligand) might bind to a biological macromolecule (target).

Molecular Docking for Binding Mode Prediction and Target Identification

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. Numerous studies have employed molecular docking to investigate how various benzimidazole derivatives bind to different biological targets, including enzymes like dihydrofolate reductase and proteins involved in cancer and microbial pathways. nih.govnih.govnih.govnih.gov

For this compound, a typical docking study would involve:

Identifying a potential protein target.

Generating a 3D model of the ligand.

Placing the ligand into the receptor's binding site using a scoring algorithm to evaluate potential binding modes.

The results, often expressed as a binding affinity or score (e.g., in kcal/mol), indicate the strength of the interaction. The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Such studies could elucidate the potential of this compound as an inhibitor for specific enzymes or its mode of interaction with protein targets. nih.govacs.org

Computational Structure-Activity Relationship (SAR) and Ligand Design

Computational and theoretical chemistry approaches have become indispensable tools in modern drug discovery for elucidating the structure-activity relationships (SAR) of novel compounds and for the rational design of more potent and selective ligands. In the context of this compound and its derivatives, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in understanding how structural modifications influence biological activity. These studies help to predict the therapeutic potential of new analogues and to optimize lead compounds.

Research on substituted benzimidazoles has consistently shown that the nature and position of substituents on the benzimidazole core are critical for their pharmacological effects. For instance, structure-activity relationship studies have identified the N-1, C-2, and C-6 positions as particularly important for the biological activity of the benzimidazole ring system. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of newly designed compounds and in understanding the physicochemical properties that govern their efficacy.

A QSAR study on a series of benzimidazolyl-retrochalcone derivatives highlighted the importance of several key descriptors in determining their anticancer activities. The study revealed that electronic energy (Eelec), lipophilicity (logP), and chemical softness (S) and hardness (η) play a significant role in the induction of antitumor effects. scirp.org Interestingly, the study noted that the substitution of the benzimidazole ring at the C-5 position with a chlorine group did not lead to an increase in anticancer activity when compared to the unsubstituted counterpart. scirp.org

Another QSAR analysis performed on halogen- and amidino-substituted benzimidazoles and benzothiazoles provided further insights into the structural requirements for antiproliferative activity. The models developed in this study elucidated the effects of substituents at the 6-position of the benzazole core, demonstrating that the biological activity is dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov

Table 1: Key Findings from QSAR Studies on Benzimidazole Derivatives

QSAR Study FocusKey FindingsReference
Benzimidazolyl-retrochalcones (Anticancer)Electronic energy, lipophilicity, and chemical softness/hardness are crucial for activity. C-5 chloro substitution did not enhance activity. scirp.org
Halogen-substituted benzazoles (Antiproliferative)Substituents at the 6-position influence activity based on atomic mass, polarizability, and van der Waals volume distribution. nih.gov

Molecular Docking and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the molecular basis of ligand-target interactions and for designing new inhibitors. For benzimidazole derivatives, docking studies have been employed to identify potential protein targets and to rationalize the observed biological activities.

In a study focused on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, molecular docking was used to predict potential targets for their antimicrobial and anticancer activities. The results suggested that dihydrofolate reductase (DHFR) from Staphylococcus aureus is a likely target for both activities. nih.gov For the anticancer effects, vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6) were identified as the most suitable targets. nih.gov

Further research on N,2,6-trisubstituted 1H-benzimidazole derivatives also pointed to DHFR as a promising target. nih.gov This was supported by both in silico docking and in vitro assays, reinforcing the potential of the benzimidazole scaffold to interact with this key enzyme. nih.gov

The design of novel benzimidazole derivatives has also been guided by computational approaches targeting other protein families. For example, benzimidazoles have been designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Docking studies of active compounds revealed key hydrogen bonding interactions with residues such as LYS721 and THR830 within the EGFR binding pocket. nih.gov Similarly, benzimidazole-based compounds have been developed as Rho kinase (ROCK) inhibitors for potential use in glaucoma, with docking studies confirming their interaction with the active site of human ROCK II. nih.gov

A pharmacophore model for E. coli DNA Gyrase B inhibitors led to the design of 2,5(6)-substituted benzimidazoles. Subsequent docking studies predicted that functional groups at the 5(6)-position would favor interactions with key residues like Asn46, Asp73, and Asp173, thereby promoting an inhibitory effect. nih.gov

Table 2: Summary of Molecular Docking Studies on Benzimidazole Derivatives

Benzimidazole Derivative SeriesPredicted Protein Target(s)Key Interacting Residues (if specified)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazolesDHFR, VEGFR-2, HDAC6Not specified nih.gov
N,2,6-trisubstituted 1H-benzimidazolesDHFRNot specified nih.gov
Benzimidazoles with thiosemicarbazide (B42300)/triazole/thiadiazoleEGFR Tyrosine KinaseLYS721, THR830 nih.gov
Nitrophenyl piperazine (B1678402) substituted benzimidazolesRho Kinase (ROCK II)Not specified nih.gov
2,5(6)-substituted benzimidazolesE. coli DNA Gyrase BAsn46, Asp73, Asp173 nih.gov
N-(benzimidazol-1-ylmethyl)-4-chlorobenzamidesCOX-2, Microbial ProteinsNot specified nih.gov

These computational studies collectively underscore the versatility of the benzimidazole scaffold and provide a rational framework for the design of new derivatives of this compound with tailored biological activities. By leveraging QSAR and molecular docking, researchers can prioritize synthetic efforts and accelerate the discovery of novel therapeutic agents.

Emerging Research Frontiers and Potential Academic Applications

Exploration of Halogenated Benzimidazoles in Nonlinear Optics (NLO) Materials

Nonlinear optics (NLO) is a branch of optics that investigates the phenomena occurring from the interaction of intense light with materials, leading to responses that are not proportional to the light's electric field strength. Organic materials have emerged as promising candidates for NLO applications, and benzimidazole (B57391) derivatives are noted for their potential in this field, particularly for second-harmonic generation. researchgate.net

The NLO properties of a molecule are intrinsically linked to its electronic structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups that enhance molecular polarizability. The benzimidazole ring system provides a robust π-framework. The introduction of a halogen, such as the chlorine atom in 6-Chloro-1H-benzo[d]imidazol-7-amine, along with the amino group, creates a push-pull electronic environment. This substitution pattern can significantly influence the molecule's second-order hyperpolarizability (β), a key parameter for NLO activity.

Research into organic-inorganic metal halides has also highlighted the potential of π-conjugated organic cations in creating materials with significant NLO responses. rsc.org While direct NLO studies on this compound are still an emerging field, the foundational properties of the benzimidazole scaffold suggest its potential. The study of related benzimidazole crystals has confirmed their NLO capabilities, which are often characterized by techniques like the Kurtz-Perry powder test using an Nd:YAG laser. researchgate.net The development of new NLO materials is crucial for applications in bio-imaging, where techniques like second-harmonic generation microscopy enable label-free imaging of biological structures. oejournal.org

Table 1: NLO Properties of Representative Benzimidazole Derivatives

CompoundNLO Property/TechniqueKey Finding
BenzimidazoleSecond Harmonic Generation (SHG)Exhibits NLO behavior suitable for SHG applications. researchgate.net
2-(2'-Hydroxyphenyl) benzimidazole (HBI)Solvent-dependent NLO propertiesThe nonlinear optical properties are influenced by the solvent environment due to processes like excited-state proton transfer. researchgate.net
(C12H9N2)PbCl3 (Phenazine-based halide)Second Harmonic Generation (SHG)Intensity was ~1.7 times greater than the benchmark KDP (KH2PO4). rsc.org

Fundamental Studies in Mechanistic Organic Chemistry Involving Benzimidazole Ring Systems

The benzimidazole ring is a cornerstone in heterocyclic chemistry, and its derivatives are frequently used as models for studying fundamental reaction mechanisms. rsc.org The reactivity of the benzimidazole system is complex, involving tautomerism, susceptibility to both electrophilic and nucleophilic attack, and various cyclization and ring-opening pathways. researchgate.netmdpi.com

This compound serves as an excellent substrate for mechanistic investigations due to its distinct functional groups:

The Benzene (B151609) Ring: The chlorine atom (an electron-withdrawing group) and the amino group (an electron-donating group) exert competing electronic effects on the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions.

The Imidazole (B134444) Ring: The imidazole moiety contains two nitrogen atoms with different chemical environments. One is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen. This leads to two possible tautomeric forms, which can influence the molecule's reactivity and interactions. mdpi.com The nitrogens can be sites for alkylation, acylation, and coordination with metal ions.

The Exocyclic Amine: The 7-amino group is a nucleophilic center and can participate in a variety of reactions, including diazotization, acylation, and Schiff base formation.

Mechanistic studies often focus on the synthesis of the benzimidazole core itself, commonly through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. rsc.orgacs.org The reaction mechanism for this condensation has been a subject of detailed study. acs.org Furthermore, investigations into the synthesis of N-substituted benzimidazoles provide insight into the relative nucleophilicity of the imidazole nitrogens and the factors controlling regioselectivity. nih.gov The study of ring-fused benzimidazoles also reveals distinct mechanistic pathways, such as oxidative cyclization, which can proceed via different intermediates depending on the starting materials and conditions. nih.gov

Table 2: Potential Mechanistic Studies Involving this compound

Reaction TypeMechanistic QuestionRelevance of Substituents (Cl, NH2)
Electrophilic Aromatic SubstitutionWhat is the regioselectivity of nitration, halogenation, or sulfonation on the benzene ring?The activating -NH2 and deactivating -Cl groups will direct incoming electrophiles. Their relative positions are key to predicting the outcome.
N-Alkylation/N-AcylationWhich imidazole nitrogen is preferentially functionalized?The electronic effects of the Cl and NH2 groups can influence the nucleophilicity of the N1 versus N3 atoms in the imidazole ring. nih.gov
TautomerismWhat is the equilibrium position between the two possible imidazole tautomers?Substituent effects and solvent polarity can shift the tautomeric equilibrium, which can be studied using spectroscopic methods like NMR. mdpi.com
Ring-Opening ReactionsUnder what conditions (e.g., strong base/nucleophile) can the imidazole ring be cleaved?The stability of the benzimidazole core can be probed, with substituents potentially influencing the susceptibility to cleavage. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.